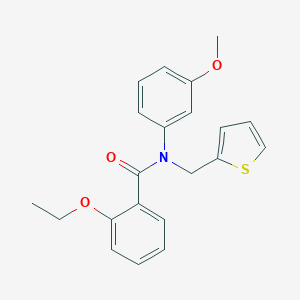
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide, also known as EMTB, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
作用機序
The mechanism of action of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide is not fully understood, but studies have suggested that it targets specific proteins and enzymes involved in cancer cell growth and proliferation. 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can alter the expression of genes involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. Studies have demonstrated that 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can starve cancer cells of the nutrients they need to survive and grow.
実験室実験の利点と制限
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity, making it a cost-effective option for scientific research. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have low toxicity in normal cells, making it a safer option for cancer treatment compared to traditional chemotherapeutic agents.
However, there are also limitations to the use of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has not yet been tested in clinical trials, and its efficacy and safety in human subjects are not yet known.
将来の方向性
There are several future directions for research on 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide. One area of research is to further elucidate its mechanism of action, particularly in relation to its effects on specific proteins and enzymes involved in cancer cell growth and proliferation. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide in animal models of cancer. Finally, clinical trials are needed to evaluate the potential of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide as a novel cancer treatment option.
合成法
The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide involves a multi-step process that begins with the reaction of 2-ethoxybenzoic acid with thionyl chloride to obtain 2-ethoxybenzoyl chloride. This intermediate is then reacted with 3-methoxyaniline and 2-thiophenemethylamine to obtain the final product, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide. The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
科学的研究の応用
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising compound for cancer treatment.
特性
製品名 |
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide |
|---|---|
分子式 |
C21H21NO3S |
分子量 |
367.5 g/mol |
IUPAC名 |
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-12-5-4-11-19(20)21(23)22(15-18-10-7-13-26-18)16-8-6-9-17(14-16)24-2/h4-14H,3,15H2,1-2H3 |
InChIキー |
NVXIRZDQRFCIMY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
正規SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)

![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)










